

Application Note & Protocol: Analytical Methods for Monitoring TAM558 Intermediate-1 Reactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex pharmaceutical molecules, robust and reliable analytical methods are crucial for monitoring reaction progress, ensuring product quality, and optimizing process parameters. This document provides a detailed guide to the analytical methods for monitoring the formation of **TAM558 intermediate-1**, a key component in the synthesis of the antibodydrug conjugate payload, TAM558.[1][2][3] The protocols outlined herein are designed to provide accurate and real-time information on the consumption of reactants, the formation of intermediates, and the generation of the final product.

The primary analytical techniques covered in this application note are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[4][5][6][7] These methods offer complementary information, from quantitative analysis of reaction components to structural elucidation of intermediates and byproducts.[8][9]

Reaction Scheme (Hypothetical)

For the purpose of this application note, we will consider a hypothetical reaction for the formation of **TAM558 intermediate-1**: a Suzuki coupling reaction. This common carbon-carbon bond-forming reaction is widely used in pharmaceutical synthesis.



Reactants:

- Aryl Halide (e.g., 1-bromo-4-nitrobenzene)
- Boronic Acid Derivative (e.g., 4-methoxyphenylboronic acid)

Product:

• TAM558 intermediate-1 (4-methoxy-4'-nitrobiphenyl)

Catalyst:

• Palladium catalyst (e.g., Pd(PPh₃)₄)

Base:

Aqueous base (e.g., Na₂CO₃)

Solvent:

Toluene

Analytical Methodologies High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone for quantitative monitoring of the reaction progress, allowing for the separation and quantification of reactants, intermediates, and the product.[10][11][12][13]

Experimental Protocol: HPLC

- Sample Preparation:
 - \circ Carefully withdraw 100 μ L of the reaction mixture at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
 - \circ Quench the reaction in the aliquot by adding 900 μ L of a 1:1 acetonitrile/water solution. This also serves as the diluent.



- Vortex the sample for 30 seconds to ensure homogeneity.
- Filter the sample through a 0.22 μm syringe filter into an HPLC vial.
- Instrumentation and Conditions:
 - o Instrument: Agilent 1260 Infinity II LC System or equivalent.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: 30 °C.
 - Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm.
- Data Analysis:
 - Integrate the peak areas of the reactants and the product.
 - Calculate the percentage conversion of the limiting reactant and the yield of the product over time using a pre-established calibration curve.

Data Presentation: HPLC Monitoring of **TAM558 Intermediate-1** Synthesis



Time Point (hours)	Aryl Halide (Peak Area)	Boronic Acid (Peak Area)	TAM558 intermediate-1 (Peak Area)	% Conversion
0	54321	48765	0	0%
1	41234	35432	12345	24%
2	25432	18765	28765	53%
4	8765	5432	45678	84%
8	1234	876	53456	98%
24	<100	<50	54123	>99%

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate and Byproduct Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile intermediates and byproducts that may not be easily detected by HPLC.[14][15][16] For non-volatile compounds, derivatization may be necessary.[17]

Experimental Protocol: GC-MS

- Sample Preparation:
 - Withdraw 200 μL of the reaction mixture.
 - Quench with 1 mL of saturated aqueous NH₄Cl.
 - Extract the organic components with 2 mL of ethyl acetate.
 - Dry the organic layer over anhydrous Na₂SO₄.
 - Carefully evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis.
- Instrumentation and Conditions:



- Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 280 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 50-500 m/z.
- Data Analysis:
 - Identify peaks in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify known compounds.
 - Elucidate the structure of unknown intermediates or byproducts based on fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Kinetic Analysis

NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture and can be used for quantitative analysis to monitor reaction kinetics.[8][18][19][20][21] [22]

Experimental Protocol: 1H NMR

Sample Preparation:



- Withdraw 500 μL of the reaction mixture.
- Remove the solvent under reduced pressure.
- Dissolve the residue in 0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Transfer the solution to an NMR tube.
- Instrumentation and Conditions:
 - Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
 - Nucleus: ¹H.
 - Solvent: CDCl₃.
 - Temperature: 25 °C.
 - Number of Scans: 16.
 - Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements).
- Data Analysis:
 - Identify characteristic proton signals for the reactants and the product.
 - Integrate the signals corresponding to unique protons of each species.
 - Calculate the relative molar concentrations of the reactants and product by comparing their integral values to that of the internal standard.
 - Plot the concentration of reactants and product over time to determine reaction kinetics.

Data Presentation: ¹H NMR Monitoring Data



Time Point (hours)	Reactant A (Integral)	Product (Integral)	Molar Ratio (Product/Reactant A)
0	1.00	0.00	0.00
2	0.45	0.55	1.22
8	0.03	0.97	32.33
24	<0.01	>0.99	>99.00

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to monitor the disappearance of reactant functional groups and the appearance of product functional groups.[23][24][25][26] [27]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:
 - Directly place a small drop of the reaction mixture onto the ATR crystal. For in-situ
 monitoring, an ATR probe can be inserted directly into the reaction vessel.
- Instrumentation and Conditions:
 - Instrument: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an ATR accessory or equivalent.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32.
- Data Analysis:

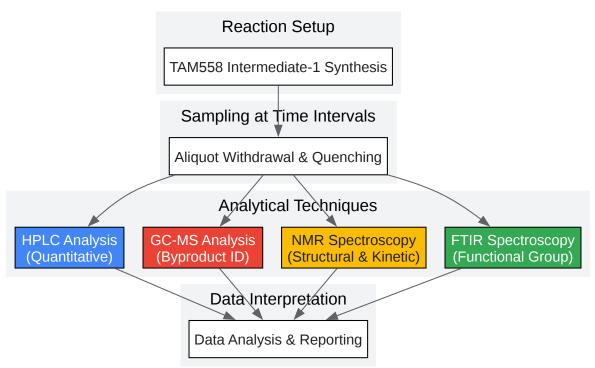


- Monitor the disappearance of the C-Br stretching vibration from the aryl halide reactant (typically around 600-800 cm⁻¹).
- Monitor the appearance of characteristic peaks for the biaryl product.
- Plot the absorbance of key peaks over time to track the reaction progress qualitatively.

Visualizations

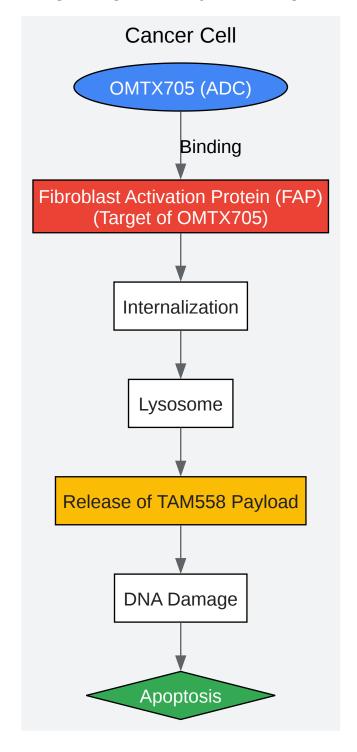


Experimental Workflow for Reaction Monitoring





Hypothetical Signaling Pathway Involving TAM558 Target



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